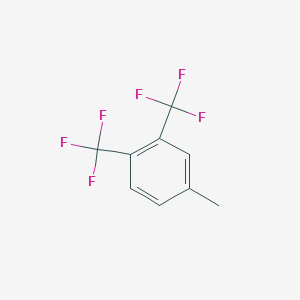

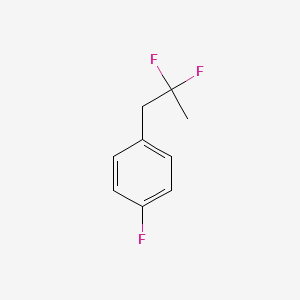

4-Methyl-1,2-bis(trifluoromethyl)benzene

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of various benzene derivatives with substituents that include phosphorus, sulfur, and nitrogen-containing groups has been explored in several studies. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved through aromatic nucleophilic substitution, which was further modified to produce bis(phosphoryl)benzene and bis(phosphonio)benzene derivatives . Another study reported the preparation of 1,3,5-Tris(hydrogensulfato) benzene as a catalyst for the synthesis of pyrazol derivatives, showcasing the versatility of benzene as a core structure for catalytic applications . Additionally, the synthesis of 1,4-bis(phenylthio/seleno-methyl)-1,2,3-triazoles and their coordination with ruthenium to form complexes demonstrates the potential for creating benzene-based ligands for metal coordination .

Molecular Structure Analysis

The molecular structures of the synthesized benzene derivatives have been elucidated using various spectroscopic methods, including NMR and X-ray crystallography. For example, the molecular structures of the bis(dimesitylphosphino)benzene derivatives were confirmed by X-ray crystallography, revealing large bond angles around the phosphorus atoms . Similarly, the structure of 1,4-bis(1H-1,2,4-triazol-1-methyl)benzene was determined by single-crystal X-ray diffraction, showing a significant dihedral angle between the planes of the triazole and phenyl rings .

Chemical Reactions Analysis

The reactivity of benzene derivatives has been studied in various chemical reactions. The lithiation and silylation reactions of 1,4-bis(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)benzene have been explored, demonstrating the formation of tri- and tetralithio derivatives and their subsequent reactions with chlorosilanes . Additionally, the interaction of 1,4-bis(1-methoxy-1-methylethyl)benzene with BCl3 has been investigated, suggesting a mechanism for ion formation in cationic polymerizations .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene derivatives are influenced by their substituents. For instance, the redox properties of bis(dimesitylphosphino)benzene derivatives were investigated through electrochemical measurements . The thermotropic behavior of 1,4-bis(4-valeryloxy-benzoyloxy)-2-methyl-benzene was studied, revealing a broad nematic range and high thermal stability, which is significant for the development of liquid crystalline materials . The DNA binding studies of 1,4-bis((4-nitrophenoxy)methyl)benzene and its reduction derivative indicated strong binding affinity and potential for biological applications .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Modification

- 4-Methyl-1,2-bis(trifluoromethyl)benzene and related compounds have been explored for various chemical syntheses and modifications. For instance, Dmowski and Piasecka-Maciejewska (1998) demonstrated the regioselective metalation and carboxylation of 1,3-bis(trifluoromethyl)benzene, leading to various derivatives including those related to 4-Methyl-1,2-bis(trifluoromethyl)benzene. This highlights its potential in creating diverse chemical structures (Dmowski & Piasecka-Maciejewska, 1998).

Applications in Polymer Science

- The compound has been instrumental in the field of polymer science. Yu Xin-hai (2010) synthesized a novel fluorine-containing polyetherimide using a derivative of 4-Methyl-1,2-bis(trifluoromethyl)benzene, demonstrating its relevance in advanced material development (Yu Xin-hai, 2010).

Optoelectronic Device Applications

- Baba and Nishida (2014) reported the preparation of 1,4-bis(4-methylstyryl)benzene nanocrystals, a structurally related compound, by a wet process. These nanocrystals show promise in optoelectronic device applications, suggesting similar potential for 4-Methyl-1,2-bis(trifluoromethyl)benzene derivatives (Baba & Nishida, 2014).

Gas Chromatographic Separation

- Jiang et al. (2017) synthesized geminal ionic liquids using derivatives similar to 4-Methyl-1,2-bis(trifluoromethyl)benzene. These were applied as stationary phases in gas chromatography, highlighting its utility in analytical chemistry (Jiang et al., 2017).

Metal π-Complexes Synthesis

- Elschenbroich et al. (1986) explored the synthesis and magnetic resonance properties of metal π-complexes using bis(cyclobuta-η6-benzene)metal complexes. The use of derivatives of 4-Methyl-1,2-bis(trifluoromethyl)benzene in such complexes indicates its significance in organometallic chemistry (Elschenbroich et al., 1986).

Conformational Studies in Organic Chemistry

- Kitching et al. (1983) conducted conformational studies on derivatives similar to 4-Methyl-1,2-bis(trifluoromethyl)benzene, providing insights into the structural behavior of such compounds in organic chemistry (Kitching et al., 1983).

Protonation and Methylation Studies

- Zucchero et al. (2009) investigated the UV/Vis absorption and emission of 1,4-bis(4'-dibutylaminostyryl)benzene upon protonation and methylation, offering a perspective on the photochemical properties of similar compounds (Zucchero et al., 2009).

Wirkmechanismus

Target of Action

4-Methyl-1,2-bis(trifluoromethyl)benzene is primarily used as an acceptor in the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence . It interacts with donor moieties such as phenoxazine, phenothiazine, or 9,9-dimethyl-9-10-dihydroacridine .

Mode of Action

The compound forms a symmetrical donor-acceptor-donor architecture with the donor moieties . The molecules exhibit large dihedral angles between the donor and acceptor moieties, which can be accounted for by multiple charge-transfer states . The magnitude of oscillatory strength increases with deviation away from the orthogonality of the dihedral angle between the donor and acceptor .

Biochemical Pathways

The compound’s interaction with its targets results in thermally activated delayed fluorescence . The localised triplet excited states were experimentally obtained . Although a very small and similar singlet and triplet splitting was observed for the compounds, its reverse intersystem crossing rates were different due to the different energy gap between the charge transfer and localised triplet excited states .

Result of Action

The compound’s action results in the emission of cyan electroluminescence with unusually stable colours at different emitter concentrations and different voltages in devices . The efficiency at a brightness of 1000 cd/m^2 was practically the same as the maximum one due to the extremely low efficiency roll-off .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors. For instance, the packing pattern in the crystals of the compounds revealed that the molecules are held together through many weak van der Waals intramolecular bonds . These bonds are formed between the CF3 fluorine atoms and hydrogen atoms of methyl groups or the carbon and hydrogen atoms of phenyl rings .

Safety and Hazards

1,4-Bis(trifluoromethyl)benzene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-methyl-1,2-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6/c1-5-2-3-6(8(10,11)12)7(4-5)9(13,14)15/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLZIWTFMKQRYNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90605609 | |

| Record name | 4-Methyl-1,2-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90605609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1,2-bis(trifluoromethyl)benzene | |

CAS RN |

716-25-6 | |

| Record name | 4-Methyl-1,2-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90605609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R,3aS,6R,6aS)-6-(methanesulfonyloxy)-hexahydrofuro[3,2-b]furan-3-yl methanesulfonate](/img/structure/B1321654.png)

![Naphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B1321663.png)

![[1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol](/img/structure/B1321670.png)